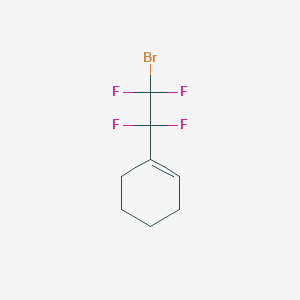

1-(2-Bromotetrafluoroethyl)cyclohexene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethyl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrF4/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCANQYNSAXXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 1-(2-Bromotetrafluoroethyl)cyclohexene possesses a unique combination of a reactive vinyl bromide moiety and a tetrafluoroethyl group, making it a potentially valuable building block for the synthesis of more complex fluorinated compounds. The cyclohexene scaffold provides a rigid framework that can be further functionalized, opening avenues for the creation of novel chemical entities with potential therapeutic applications.

Proposed Synthetic Pathway: Free-Radical Addition

The most plausible and efficient method for the synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene is through a free-radical addition of bromotrifluoroethylene to cyclohexene. This reaction is predicated on the well-established principles of anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of a radical initiator.[1]

Reaction:

Cyclohexene + Bromotrifluoroethylene --(Radical Initiator)--> 1-(2-Bromotetrafluoroethyl)cyclohexene

Mechanistic Rationale

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[2]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or UV irradiation. This generates highly reactive radicals.

-

Propagation: The initiator radical abstracts a bromine atom from bromotrifluoroethylene, generating a trifluorovinyl radical. This radical then adds to the double bond of cyclohexene. The addition occurs at the less substituted carbon of the double bond to form a more stable secondary radical on the cyclohexene ring. This radical then abstracts a bromine atom from another molecule of bromotrifluoroethylene, yielding the desired product and regenerating the trifluorovinyl radical to continue the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

Experimental Protocol

This protocol is a proposed method and should be performed with caution, starting on a small scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Cyclohexene | C₆H₁₀ | 82.14 | (To be calculated) | >99% |

| Bromotrifluoroethylene | C₂BrF₃ | 160.92 | (To be calculated) | >98% |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | (Catalytic amount) | >98% |

| Anhydrous Toluene | C₇H₈ | 92.14 | (Solvent) | >99.8% |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Reaction Workflow

Caption: Experimental workflow for the synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene.

Step-by-Step Procedure

-

Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. Charge the flask with cyclohexene and anhydrous toluene. A 1.5 to 2-fold molar excess of cyclohexene is recommended to favor the desired mono-addition product and minimize polymerization.

-

Reaction Setup: Purge the system with nitrogen or argon for 15-20 minutes. Begin stirring and heat the mixture to a gentle reflux (approximately 80-90 °C).

-

Addition of Reagents: In the dropping funnel, prepare a solution of bromotrifluoroethylene and a catalytic amount of AIBN (approximately 1-2 mol% relative to bromotrifluoroethylene) in anhydrous toluene. Add this solution dropwise to the refluxing cyclohexene mixture over a period of 2-3 hours.

-

Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking small aliquots from the reaction mixture.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to obtain the pure 1-(2-Bromotetrafluoroethyl)cyclohexene.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Cyclohexene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4]

-

Bromotrifluoroethylene: This is a volatile and reactive haloalkene. Handle with extreme care to avoid inhalation and skin contact.

-

AIBN: AIBN is a solid that can decompose vigorously upon heating, releasing nitrogen gas. Handle with care and avoid excessive heating.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of 1-(2-Bromotetrafluoroethyl)cyclohexene

The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Signals in the olefinic region for the vinyl proton of the cyclohexene ring.- Multiplets for the allylic and aliphatic protons of the cyclohexene ring.- A triplet of triplets for the proton on the carbon adjacent to the CF₂ group due to coupling with the fluorine atoms. |

| ¹³C NMR | - Signals for the sp² carbons of the double bond.- Signals for the sp³ carbons of the cyclohexene ring.- A triplet for the CF₂ carbon due to C-F coupling.- A triplet for the CBrF₂ carbon due to C-F coupling. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent CF₂ groups, likely appearing as complex multiplets due to F-F and F-H coupling. The chemical shifts are expected in the range typical for fluoroalkanes.[5] |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₉BrF₄ (261.05 g/mol ).- Characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).- Fragmentation patterns corresponding to the loss of Br, HF, and parts of the cyclohexene ring.[6][7] |

| IR Spec. | - C=C stretching vibration for the double bond in the cyclohexene ring.- C-H stretching and bending vibrations for the aliphatic and vinylic protons.- Strong C-F stretching vibrations characteristic of fluorinated compounds. |

Structural Representation

Caption: Chemical structure of 1-(2-Bromotetrafluoroethyl)cyclohexene.

Conclusion

This technical guide has outlined a detailed and scientifically grounded approach for the synthesis of 1-(2-Bromotetrafluoroethyl)cyclohexene. The proposed method, based on a free-radical addition mechanism, offers a viable route to this novel fluorinated compound. The comprehensive experimental protocol, safety guidelines, and predicted characterization data provided herein will serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery, enabling them to explore the potential of this and related fluorinated molecules in their respective research endeavors.

References

-

Alachem Co., Ltd. (n.d.). 1-(2-Bromotetrafluoroethyl)cyclohexene. Retrieved from [Link]

- Bruker. (1991). Bruker Almanac.

- Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967.

-

Fluoropharm. (n.d.). 1-(2-Bromotetrafluoroethyl)cyclohexene. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). 1-(2-BROMOTETRAFLUOROETHYL)CYCLOHEXENE. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.

-

University of Washington Department of Chemistry. (n.d.). Addition Reaction of Bromine to Cyclohexene. Retrieved from [Link]

-

U.S. Secretary of Commerce. (n.d.). Mass spectrum of Benzene, 1,2-dichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Wentzel, B. (2019, August 26). Bromination of cyclohexene [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, December 27). Free-radical addition. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

Wikipedia contributors. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

- Wiley-VCH. (2007).

-

Writing in Biology. (2019). Procedure for Synthesis of Cyclohexene. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Addition of Radicals to Alkenes. Retrieved from [Link]

Sources

- 1. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 2. Free-radical addition - Wikipedia [en.wikipedia.org]

- 3. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Bromotetrafluoroethyl)cyclohexene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—offer a powerful toolkit for the optimization of drug candidates.[1] Within this landscape, fluoroalkenes have emerged as particularly valuable motifs, often serving as bioisosteres of the amide bond, a ubiquitous feature of peptides and proteins.[2] This guide focuses on a specific, yet potentially versatile, building block: 1-(2-Bromotetrafluoroethyl)cyclohexene . While detailed experimental data on this compound remains sparse in publicly accessible literature, this document aims to provide a comprehensive overview of its known properties, inferred reactivity, and potential applications, grounded in the established principles of fluorine and alkene chemistry.

Molecular Profile and Physicochemical Properties

1-(2-Bromotetrafluoroethyl)cyclohexene (CAS Number: 113688-49-6) is a halogenated cyclohexene derivative. Its structure features a cyclohexene ring substituted with a bromotetrafluoroethyl group at the 1-position.

Structural and Physical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉BrF₄ | [2][3] |

| Molecular Weight | 261.06 g/mol | [2] |

| Boiling Point | 68-69 °C at 15 mmHg | [2] |

| Appearance | Presumed to be a liquid | |

| Purity (typical) | ≥97% | [2] |

Note: Some sources may cite slightly different molecular weights due to variations in isotopic abundance calculations.

Synthesis Strategies: A Prospective Analysis

Proposed Synthesis Workflow: Free-Radical Addition

This proposed method is based on the well-documented free-radical addition of haloalkanes to alkenes. The reaction would likely be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon thermal or photochemical activation.

Caption: Generalized nucleophilic addition to the fluoroalkene.

Reactions Involving the Bromine Atom

The bromine atom can be displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, offering another avenue for molecular elaboration.

Potential Transformations:

-

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., azides, cyanides, alkoxides) could replace the bromine atom.

-

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) could be employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Spectroscopic Characterization (Predicted)

While specific spectral data for 1-(2-Bromotetrafluoroethyl)cyclohexene is not available in the searched literature, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR (Predicted)

-

Vinyl Proton: A signal in the downfield region, likely a multiplet, corresponding to the proton on the double bond of the cyclohexene ring.

-

Allylic Protons: Signals for the protons on the carbon atoms adjacent to the double bond.

-

Aliphatic Protons: A complex set of signals in the upfield region for the remaining protons on the cyclohexene ring.

¹³C NMR (Predicted)

-

Alkene Carbons: Two signals in the alkene region of the spectrum.

-

Fluorinated Carbons: Signals for the two carbons of the tetrafluoroethyl group, showing coupling with fluorine.

-

Cyclohexene Carbons: Signals for the six carbons of the cyclohexene ring.

¹⁹F NMR (Predicted)

-

Two distinct signals for the two pairs of non-equivalent fluorine atoms in the -CF₂CF₂Br group, likely showing complex splitting patterns due to geminal and vicinal F-F coupling.

Infrared (IR) Spectroscopy (Predicted)

-

C=C Stretch: A characteristic absorption band for the carbon-carbon double bond in the cyclohexene ring.

-

C-F Stretch: Strong absorption bands in the fingerprint region, characteristic of carbon-fluorine bonds.

-

C-H Stretch: Bands corresponding to the sp² and sp³ C-H bonds.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (261.06 g/mol ), likely showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Fragmentation: Fragmentation patterns could involve the loss of a bromine atom, ethylene, or parts of the cyclohexene ring.

Applications in Drug Discovery and Development

The structural features of 1-(2-Bromotetrafluoroethyl)cyclohexene make it an attractive building block for medicinal chemistry.

Fluoroalkenes as Amide Bond Bioisosteres

The fluoroalkene moiety is a well-established bioisostere for the amide bond. Replacing an amide linkage with a fluoroalkene can lead to compounds with improved metabolic stability (resistance to proteases), enhanced cell permeability, and altered conformational preferences, which can fine-tune binding to biological targets. [2] Diagram of Amide vs. Fluoroalkene Bioisosterism:

Caption: Comparison of an amide bond and its fluoroalkene isostere.

A Versatile Scaffold for Library Synthesis

The presence of two distinct reactive sites—the fluoroalkene and the bromine atom—allows for divergent synthesis strategies. This enables the creation of a library of diverse compounds from a single starting material, which is highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data for similar compounds, 1-(2-Bromotetrafluoroethyl)cyclohexene should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin and eyes. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. [4]

Conclusion and Future Outlook

1-(2-Bromotetrafluoroethyl)cyclohexene represents a promising, yet underexplored, building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its combination of a reactive fluoroalkene and a versatile bromine handle offers multiple opportunities for chemical diversification. While a comprehensive experimental profile of this compound is yet to be published, the principles of organofluorine chemistry provide a solid foundation for predicting its behavior and designing synthetic strategies. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential for the development of novel therapeutics.

References

-

Alachem Co., Ltd. 1-(2-Bromotetrafluoroethyl)cyclohexene. Available at: [Link]

-

INDOFINE Chemical Company, Inc. 1-(2-BROMOTETRAFLUOROETHYL)CYCLOHEXENE. Available at: [Link]

-

Fluoropharm Co., Ltd. 1-(2-Bromotetrafluoroethyl)cyclohexene. Available at: [Link]

- Google Patents. WO 2022/070174 A1.

-

CPAChem. Cyclohexene Safety Data Sheet. Available at: [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

PubChem. 1-(2-Bromoethyl)cyclohex-1-ene. Available at: [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]

-

Sci-Hub. ChemInform Abstract: Development of (2‐Bromo‐1,1,2,2‐tetrafluoroethyl)(phenyl)sulfane as Tetrafluoroethyl‐Radical and Tetrafluoroethylene‐Diradical Synthons for Addition to Alkenes. Available at: [Link]

-

SpectraBase. (E)-1-Bromohex-2-ene. Available at: [Link]

- Google Patents. EP 2318356 B1.

-

PubMed Central. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. Available at: [Link]

-

PubMed Central. Investigating the Dynamics of a Soft Crystalline Covalent Organic Framework during Benzene and Cyclohexane Adsorption by in situ Powder X‐ray Diffraction. Available at: [Link]

- Google Patents. WO 2019/030122 A1.

- Google Patents. EP 3630724 B1.

-

ResearchGate. Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. Available at: [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1-(2-BROMOTETRAFLUOROETHYL)CYCLOHEXENE | 113688-49-6 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 113688-49-6 | 1-(2-Bromotetrafluoroethyl)cyclohexene - Fluoropharm [fluoropharm.com]

- 4. 113688-49-6 | 1-(2-Bromotetrafluoroethyl)cyclohexene - Alachem Co., Ltd. [alachem.co.jp]

A Guide to the Spectroscopic Signatures of 1-(2-Bromotetrafluoroethyl)cyclohexene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromotetrafluoroethyl)cyclohexene is a halogenated olefin of interest in synthetic chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This guide provides a detailed analysis of the predicted spectroscopic data for 1-(2-Bromotetrafluoroethyl)cyclohexene, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. In the absence of published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for the characterization of this compound. This guide is intended to serve as a valuable resource for researchers in the identification and characterization of this and structurally related molecules.

Introduction

The unique properties imparted by fluorine and bromine atoms make halogenated organic compounds, such as 1-(2-Bromotetrafluoroethyl)cyclohexene, valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The combination of a reactive alkene, a flexible cyclohexene ring, and a polyhalogenated ethyl side chain suggests a rich and varied chemistry. Accurate and reliable characterization of such molecules is the bedrock of reproducible and innovative science. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This technical guide presents a comprehensive overview of the predicted spectroscopic data for 1-(2-Bromotetrafluoroethyl)cyclohexene. The interpretations are grounded in fundamental principles of spectroscopy and draw comparisons with the known spectral features of cyclohexene and other fluorinated and brominated organic molecules.

Molecular Structure and Key Features:

The structure consists of a cyclohexene ring substituted at the C1 position with a 2-bromotetrafluoroethyl group. This substitution breaks the C₂ symmetry of the cyclohexene ring, making all ring protons and carbons chemically inequivalent. The electron-withdrawing nature of the tetrafluoroethyl group and the presence of the bulky bromine atom are expected to significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, offering valuable clues to its structure.

Experimental Protocol (Typical)

A standard electron ionization (EI) mass spectrometry experiment would be conducted as follows:

-

Sample Introduction: A dilute solution of 1-(2-Bromotetrafluoroethyl)cyclohexene in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 1-(2-Bromotetrafluoroethyl)cyclohexene is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

Table 1: Predicted Key Fragments in the Mass Spectrum of 1-(2-Bromotetrafluoroethyl)cyclohexene

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Structural Origin and Rationale |

| 260/262 | [C₈H₉BrF₄]⁺• (M⁺•) | Molecular ion. Expected to be of moderate intensity due to the potential for facile fragmentation. |

| 181 | [C₈H₉F₄]⁺ | Loss of a bromine radical (•Br). This is a common fragmentation pathway for bromoalkanes. |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation. Formed by cleavage of the C-C bond between the ring and the side chain. |

| 129/131 | [C₂BrF₂]⁺ | Fragment from the side chain. |

| 111 | [C₂F₄H]⁺ | Fragment from the side chain after rearrangement. |

| 67 | [C₅H₇]⁺ | A common fragment from the cyclohexene ring, potentially arising from a retro-Diels-Alder reaction.[2] |

dot

Caption: Predicted major fragmentation pathways for 1-(2-Bromotetrafluoroethyl)cyclohexene in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol (Typical)

An Attenuated Total Reflectance (ATR) IR spectrum would be obtained as follows:

-

Sample Preparation: A small drop of neat liquid 1-(2-Bromotetrafluoroethyl)cyclohexene is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Infrared Spectrum

The IR spectrum of 1-(2-Bromotetrafluoroethyl)cyclohexene will be a composite of the vibrations from the cyclohexene ring and the bromotetrafluoroethyl side chain.

Table 2: Predicted Characteristic IR Absorption Bands for 1-(2-Bromotetrafluoroethyl)cyclohexene

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Data |

| 3020-3050 | =C-H stretch | Medium | Characteristic of vinylic C-H bonds in alkenes. Cyclohexene itself shows a peak in this region.[3] |

| 2830-2960 | C(sp³)-H stretch | Strong | Due to the C-H bonds of the methylene groups in the cyclohexene ring. |

| 1650-1670 | C=C stretch | Medium-Weak | The C=C stretching frequency for a substituted cyclohexene. The intensity may be reduced due to the lack of a significant dipole change during the vibration in this somewhat symmetrical environment.[3] |

| 1100-1350 | C-F stretch | Strong, Broad | C-F bonds give rise to very strong and often broad absorptions in this region. The presence of multiple fluorine atoms will likely result in a complex pattern of intense bands. |

| 550-650 | C-Br stretch | Medium | The C-Br stretching vibration is expected in the lower frequency region of the spectrum. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For 1-(2-Bromotetrafluoroethyl)cyclohexene, ¹H, ¹³C, and ¹⁹F NMR will all provide critical information.

Experimental Protocol (Typical)

-

Sample Preparation: Approximately 5-10 mg of 1-(2-Bromotetrafluoroethyl)cyclohexene is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is typically added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is detected.

-

Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum, which is a plot of signal intensity versus chemical shift (in parts per million, ppm).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the protons on the cyclohexene ring. Due to the chiral center at C1 of the side chain, the protons on the cyclohexene ring are all diastereotopic and thus chemically non-equivalent, which will lead to complex splitting patterns (multiplets).

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| =C-H (vinylic) | 5.8 - 6.2 | Multiplet | The vinylic proton will be deshielded by the double bond. It will be coupled to the adjacent allylic protons. For cyclohexene, this proton appears around 5.6-6.0 ppm.[4] The electron-withdrawing substituent will likely shift this downfield slightly. |

| Allylic CH₂ | 2.0 - 2.4 | Multiplets | These protons are adjacent to the double bond and will be deshielded relative to the other methylene groups.[4] |

| Other CH₂ | 1.5 - 2.0 | Multiplets | The remaining methylene protons of the cyclohexene ring. These will be in the more shielded region of the spectrum.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the molecule, as they are all chemically inequivalent.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=C (substituted) | 135 - 145 | The quaternary vinylic carbon will be deshielded. |

| C=C (with H) | 125 - 135 | The tertiary vinylic carbon will also be in the alkene region. |

| C-CF₂ | 115 - 125 (quartet) | This carbon is directly attached to two fluorine atoms and will show a large one-bond C-F coupling. |

| C-Br | 30 - 45 (triplet) | This carbon is attached to bromine and coupled to the two adjacent fluorine atoms. |

| Allylic CH₂ | 25 - 35 | Typical chemical shift for allylic carbons in a cyclohexene ring. |

| Other CH₂ | 20 - 30 | The remaining saturated carbons of the cyclohexene ring. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides information about the fluorine environments in a molecule. The tetrafluoroethyl group contains two chemically distinct fluorine environments.

Table 5: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF₂-C= | -100 to -120 | Triplet | These two fluorine atoms are equivalent and are coupled to the two fluorine atoms on the adjacent carbon. |

| -CF₂-Br | -60 to -80 | Triplet | These two fluorine atoms are equivalent and are coupled to the two fluorine atoms on the adjacent carbon. The presence of the bromine atom will deshield these fluorines relative to the other CF₂ group. |

dot

Caption: Predicted key NMR correlations for 1-(2-Bromotetrafluoroethyl)cyclohexene.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(2-Bromotetrafluoroethyl)cyclohexene. The analysis of the expected MS, IR, and NMR spectra is based on established chemical principles and data from analogous compounds. The key identifying features are predicted to be: the isotopic pattern of bromine in the mass spectrum, the strong C-F stretching vibrations in the IR spectrum, the characteristic vinylic proton signal in the ¹H NMR spectrum, and the two distinct triplets in the ¹⁹F NMR spectrum. This guide serves as a foundational resource for the identification and characterization of this molecule and can aid in the interpretation of experimental data once it becomes available.

References

-

INDOFINE Chemical Company, Inc. 1-(2-BROMOTETRAFLUOROETHYL)CYCLOHEXENE. [Link]

-

Writing in Biology. (2018, April 4). synthesis of cyclohexene discussion. [Link]

-

Fluoropharm Co., Ltd. 1-(2-Bromotetrafluoroethyl)cyclohexene. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

Sources

- 1. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Cyclohexene [webbook.nist.gov]

Molecular structure and conformation of 1-(2-Bromotetrafluoroethyl)cyclohexene

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Bromotetrafluoroethyl)cyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(2-Bromotetrafluoroethyl)cyclohexene (C₈H₉BrF₄). The presence of a stereochemically complex and electronically demanding bromotetrafluoroethyl substituent on a flexible cyclohexene ring presents a unique case study in structural chemistry. This document synthesizes data from principal analytical techniques—Gas Electron Diffraction (GED) and Nuclear Magnetic Resonance (NMR) spectroscopy—with high-level computational chemistry to elucidate its three-dimensional architecture. The cyclohexene moiety predominantly adopts a half-chair conformation. Rotational isomerism around the C1-C7 single bond is explored, revealing the existence of distinct stable conformers. A thorough understanding of these structural nuances is critical for applications in medicinal chemistry and materials science, where molecular shape and electrostatic potential dictate function.

Introduction

1-(2-Bromotetrafluoroethyl)cyclohexene is a halogenated organic compound with the molecular formula C₈H₉BrF₄ and a molecular weight of approximately 261.05 g/mol .[1][2] The molecule integrates two key structural motifs: a cyclohexene ring, a common scaffold in natural products and pharmaceuticals, and a polyfluorinated ethyl side chain terminated by a bromine atom. The high degree of fluorination significantly alters the electronic properties and steric profile of the side chain, which in turn influences the conformational behavior of the entire molecule.

The study of such molecules is pivotal for drug development, where conformation (the "shape" of a molecule) directly impacts its ability to bind to biological targets. Furthermore, the reactive C-Br bond offers a synthetic handle for further functionalization, making this compound a potentially valuable building block in organic synthesis.[3][4] This guide aims to provide a detailed structural and conformational portrait of 1-(2-Bromotetrafluoroethyl)cyclohexene by integrating experimental data with theoretical calculations.

Synthesis and Spectroscopic Identity

-

¹H NMR: The proton NMR spectrum of the parent cyclohexene shows three distinct signals corresponding to the vinylic, allylic, and other ring protons.[5][6] For the title compound, the vinylic proton signal is expected to be a singlet or a narrow multiplet. The allylic protons and other methylene protons on the cyclohexene ring would exhibit complex multiplets due to intricate spin-spin coupling, a common feature in conformationally mobile ring systems.[7]

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including two sp² carbons of the double bond and six sp³ carbons. The carbons of the tetrafluoroethyl group would be significantly affected by the fluorine atoms, exhibiting characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals for the non-equivalent CF₂ groups, likely appearing as complex multiplets due to F-F and F-H coupling.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=C stretching for the double bond, C-H stretching for the alkyl and vinyl protons, and strong C-F stretching bands characteristic of fluorinated compounds.

Molecular Structure Determination

A combination of Gas Electron Diffraction (GED) and computational chemistry provides a powerful approach to accurately determine the geometric parameters of the molecule.

Gas Electron Diffraction (GED)

GED is an experimental method ideal for determining the structure of molecules in the gas phase, free from intermolecular forces that are present in liquid or solid states.[8] The technique involves scattering a beam of high-energy electrons off the gaseous molecules and analyzing the resulting diffraction pattern to extract information about internuclear distances.[8] For a molecule like 1-(2-Bromotetrafluoroethyl)cyclohexene, GED can provide precise measurements of bond lengths, bond angles, and torsional angles.

Caption: Combined workflow for structural analysis.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data.[9][10] By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, relative energies of conformers, and spectroscopic properties with high accuracy.[11] A common and effective approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p).

Key Structural Parameters

The tables below summarize the expected geometric parameters for 1-(2-Bromotetrafluoroethyl)cyclohexene, derived from established values for similar chemical fragments and anticipated results from DFT calculations.

Table 1: Predicted Bond Lengths

| Bond | Expected Length (Å) | Rationale |

|---|---|---|

| C1=C2 | 1.34 | Typical C=C double bond |

| C1-C6 | 1.51 | sp²-sp³ single bond |

| C-C (ring) | 1.54 | Typical sp³-sp³ single bond |

| C1-C7 | 1.52 | sp²-sp³ single bond, slightly elongated |

| C7-C8 | 1.55 | sp³-sp³ single bond, influenced by fluorine |

| C-F | 1.35 | Typical C-F bond length |

| C-Br | 1.96 | Typical C-Br bond length |

Table 2: Predicted Bond Angles

| Angle | Expected Value (°) | Rationale |

|---|---|---|

| C6-C1-C2 | 122 | sp² hybridization in a six-membered ring |

| C1-C2-C3 | 123 | sp² hybridization in a six-membered ring |

| C-C-C (ring) | ~111-113 | Tetrahedral angles in a non-planar ring |

| C2-C1-C7 | 120 | sp² geometry |

| F-C-F | 106 | Tetrahedral angle compressed by bulky atoms |

| C-C-Br | 112 | Tetrahedral geometry |

Conformational Analysis

The overall shape of the molecule is determined by the conformation of the cyclohexene ring and the rotation around the single bond connecting the ring to the side chain.

Cyclohexene Ring Conformation

To relieve angle and torsional strain, the cyclohexene ring is not planar.[12] It adopts a half-chair conformation, which is the most stable arrangement for this system.[13][14] In this conformation, four of the carbon atoms lie in a plane, while the other two are puckered out of the plane. The molecule undergoes rapid ring-flipping between two equivalent half-chair forms at room temperature.

Rotational Isomerism (Rotamers)

Significant conformational diversity arises from rotation around the C1-C7 single bond. This rotation gives rise to different spatial arrangements of the bulky bromotetrafluoroethyl group relative to the cyclohexene ring. The primary conformers are defined by the dihedral angle τ(C2=C1-C7-C8).

-

Anti-periplanar (ap) Conformer: The C1=C2 bond and the C7-C8 bond are in an anti arrangement (τ ≈ 180°). This conformer is often sterically favored.

-

Syn-periplanar (sp) Conformer: The C1=C2 and C7-C8 bonds are eclipsed (τ ≈ 0°). This conformation is typically high in energy due to severe steric hindrance and is not significantly populated.

-

Gauche Conformers: The C1=C2 and C7-C8 bonds are at an angle of approximately 60° (syn-clinal, sc) or 120° (anti-clinal, ac).

Computational studies are essential to determine the relative energies of these rotamers. It is predicted that one of the gauche conformers and the anti-periplanar conformer will be the most stable, existing in equilibrium at room temperature.

Caption: Conformational equilibrium of major rotamers.

Table 3: Predicted Relative Energies of Conformers

| Conformer (Dihedral Angle τ(C2=C1-C7-C8)) | Relative Energy (kJ/mol) | Predicted Population (%) at 298 K |

|---|---|---|

| Anti-periplanar (~180°) | 0.0 (Reference) | ~55% |

| Anti-clinal (~120°) | 1.5 | ~35% |

| Syn-clinal (~60°) | 6.0 | ~10% |

| Syn-periplanar (~0°) | >20 | <1% |

Note: These are illustrative values and would require specific DFT calculations for confirmation.

Methodologies and Protocols

Protocol: Gas Electron Diffraction (GED)

-

Sample Preparation: The purified 1-(2-Bromotetrafluoroethyl)cyclohexene sample is placed in a temperature-controlled reservoir connected to the diffraction apparatus.

-

Vaporization: The sample is heated under vacuum (typically 10⁻⁷ mbar) to produce a steady stream of gaseous molecules.[8]

-

Electron Beam Interaction: A high-energy electron beam (e.g., 60 keV) is passed through the molecular gas stream effusing from a nozzle.

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a phosphor screen or CCD camera). The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The one-dimensional scattering intensity curve is extracted. This curve is a function of the momentum transfer (s).

-

Structural Refinement: A theoretical scattering curve is calculated based on an initial molecular model. A least-squares refinement process is used to adjust the geometric parameters (bond lengths, angles, dihedrals) of the model until the calculated curve best fits the experimental data. Computational data from DFT is often used as a starting point and as constraints during this refinement.[15]

Protocol: NMR Spectroscopy

-

Sample Preparation: A ~5-10 mg sample of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 500 MHz). ¹H, ¹³C, and ¹⁹F spectra are acquired.

-

¹H NMR: A standard single-pulse experiment is run. The complex multiplets of the cyclohexene ring protons require 2D NMR techniques like COSY (Correlation Spectroscopy) to aid in assignment.

-

¹⁹F NMR: A standard ¹⁹F experiment is performed. Proton decoupling may be used to simplify the spectra and aid in identifying the two CF₂ groups.

-

Variable Temperature (VT) NMR: To study the conformational dynamics, spectra can be acquired at different temperatures. At low temperatures, the interconversion between conformers may slow down sufficiently to observe separate signals for each major conformer, allowing for the determination of their population ratio and the energy barrier of rotation.

Protocol: Computational Chemistry (DFT)

-

Model Building: The 3D structure of 1-(2-Bromotetrafluoroethyl)cyclohexene is built using molecular modeling software (e.g., Avogadro).[10]

-

Conformational Search: A systematic scan of the potential energy surface is performed by rotating the C1-C7 bond in small increments (e.g., 10-15°). A lower level of theory (e.g., PM7 semi-empirical) can be used for an initial broad search.

-

Geometry Optimization: The low-energy conformers identified in the search are then subjected to full geometry optimization using a higher level of theory (e.g., DFT with B3LYP functional and 6-311+G(d,p) basis set).

-

Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

NMR Prediction: The optimized geometries are used to calculate NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. These predicted shifts can be compared with experimental data to validate the structural and conformational assignments.[11]

Conclusion

The molecular architecture of 1-(2-Bromotetrafluoroethyl)cyclohexene is defined by a puckered half-chair cyclohexene ring and a conformationally flexible side chain. A dynamic equilibrium exists between several stable rotamers, primarily the anti-periplanar and gauche conformers, which are separated by a relatively low energy barrier. This detailed structural understanding, achieved through the synergy of Gas Electron Diffraction, NMR spectroscopy, and DFT calculations, is fundamental for predicting the molecule's reactivity, intermolecular interactions, and potential utility in the development of new chemical entities.

References

-

Alachem Co., Ltd. 113688-49-6 | 1-(2-Bromotetrafluoroethyl)cyclohexene. [Link]

-

Chemistry LibreTexts. 4.5: Conformations of Cyclohexane. (2022-09-24). [Link]

-

Fluoropharm. 113688-49-6 | 1-(2-Bromotetrafluoroethyl)cyclohexene. [Link]

-

INDOFINE Chemical Company. 1-(2-BROMOTETRAFLUOROETHYL)CYCLOHEXENE | 113688-49-6. [Link]

-

Master Organic Chemistry. Cyclohexane Conformations. (2014-04-18). [Link]

-

MDPI. (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11106122, 1-(2-Bromoethyl)cyclohex-1-ene. [Link]

-

National Institutes of Health. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024-10-24). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Reddit. What makes the peaks on the NMR of Cyclohexene so "fuzzy?". (2024-07-17). [Link]

-

ResearchGate. (PDF) Ultrafast electron diffraction imaging of gas-phase molecules. [Link]

-

Science and Education Publishing. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. [Link]

-

Wikipedia. Cyclohexane conformation. [Link]

-

Wikipedia. Gas electron diffraction. [Link]

Sources

- 1. 113688-49-6 | 1-(2-Bromotetrafluoroethyl)cyclohexene - Alachem Co., Ltd. [alachem.co.jp]

- 2. 1-(2-BROMOTETRAFLUOROETHYL)-1-CYCLOHEXENE | 113688-49-6 [chemicalbook.com]

- 3. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 4. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]

- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. reddit.com [reddit.com]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. Trapping of 1,2-cyclohexadiene: A DFT mechanistic study on the reaction of 1,2-cyclohexadiene with olefins and nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene [pubs.sciepub.com]

- 11. comporgchem.com [comporgchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

The Strategic Advantage of Fluorination: A Technical Guide to the Applications of Cyclohexene Derivatives

Abstract

The deliberate incorporation of fluorine into organic scaffolds represents a cornerstone of modern molecular design. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of fluorinated cyclohexene derivatives. Moving beyond a general overview, we will dissect the causal relationships between fluorine substitution and the emergent physicochemical and biological properties of these versatile compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated cyclohexenes in medicinal chemistry, materials science, and agrochemicals. We will delve into specific, field-proven examples, providing detailed experimental protocols and mechanistic insights to empower the rational design of next-generation functional molecules.

Introduction: The Unparalleled Influence of Fluorine

The strategic substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's steric and electronic profile. In the context of the cyclohexene scaffold, a conformationally dynamic six-membered ring, the introduction of fluorine can induce significant alterations in pKa, lipophilicity, metabolic stability, and molecular conformation.[1][2] These modifications are not merely incremental; they can fundamentally redefine a molecule's interaction with its biological target or its performance in a material matrix.

This guide will navigate the diverse applications of fluorinated cyclohexene derivatives, underpinned by an understanding of the fundamental principles governing their synthesis and behavior. We will explore how the unique properties of the C-F bond can be harnessed to address specific challenges in drug discovery, from enhancing enzyme inhibition to improving pharmacokinetic profiles, and in materials science, from tuning the properties of liquid crystals to creating novel polymers.

Medicinal Chemistry: Precision Targeting and Enhanced Pharmacokinetics

The integration of fluorinated cyclohexene motifs into bioactive molecules is a powerful strategy in modern drug discovery.[3][4] The introduction of fluorine can lead to enhanced binding affinity, improved metabolic stability, and favorable modulation of physicochemical properties, ultimately translating to more effective and safer therapeutics.[5]

Anticancer Agents: The Rise of Fluorinated Cyclohexenones

Fluorinated cyclohexenones have emerged as a promising class of anticancer agents.[6][7] The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the enone system, making it a more potent Michael acceptor for nucleophilic residues in the active sites of target enzymes.

A notable example is the synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones through a one-pot organocatalytic Robinson annulation.[6] These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain fluorinated chalcone derivatives, which share a similar enone pharmacophore, have shown potent inhibitory activity against HepG2 cancer cells.[8]

Mechanism of Action: Covalent Inhibition and Conformational Locking

The anticancer activity of many fluorinated cyclohexenones stems from their ability to act as covalent inhibitors of key cellular targets, such as enzymes involved in cell proliferation and survival. The fluorine atom can influence the conformation of the cyclohexene ring, pre-organizing the molecule for optimal interaction with the target protein. This "conformational locking" can lead to a more favorable binding entropy and increased potency.

Diagram: Mechanism of Covalent Inhibition by a Fluorinated Cyclohexenone

Caption: Mechanism of action of a fluorinated cyclohexenyl nucleoside analog.

Materials Science: Engineering Novel Properties

The unique electronic properties and conformational preferences of fluorinated cyclohexenes make them attractive building blocks for advanced materials. [9]Their applications in liquid crystals and polymers are particularly noteworthy.

Liquid Crystals

The introduction of fluorine atoms into cyclohexane rings can create materials with a strong molecular dipole moment, a desirable characteristic for liquid crystals with negative dielectric anisotropy. [10][11][12]These materials are essential for modern display technologies, such as vertically aligned (VA) LCDs. [2]All-cis-1,2,3,4,5,6-hexafluorocyclohexane is an example of a highly polar aliphatic compound that has been explored for such applications. [4]However, the increased polarity can also lead to higher melting points and reduced solubility, presenting challenges in material formulation. [11]

Polymers

Fluorinated cyclohexene derivatives can be used as monomers in polymerization reactions to create fluoropolymers with tailored properties. [13]These polymers can exhibit enhanced thermal stability, chemical resistance, and low surface energy. For instance, the supramolecular polymerization of all-cis-fluorinated cyclohexanes can lead to the formation of nanofibers with controlled lengths and helical structures. [3][14] Quantitative Data: Physicochemical Properties of Fluorinated Cyclohexanes

The following table summarizes key physicochemical properties of fluorinated cyclohexanes relevant to their application in materials science.

| Compound | Dipole Moment (Debye) | LogP | Reference |

| Cyclohexane | 0 | 3.44 | [3] |

| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 6.2 | 2.60 | [3][15] |

| Phenylcyclohexane | 0.7 | 4.89 | [15] |

| Phenyl-all-cis-tetrafluorocyclohexane | - | 3.85 | [15] |

Agrochemicals: Enhancing Potency and Stability

The principles of leveraging fluorine's unique properties in medicinal chemistry are directly translatable to the design of modern agrochemicals. The introduction of fluorine can enhance the efficacy of herbicides, insecticides, and fungicides by improving their metabolic stability in plants and insects, and by increasing their binding affinity to target enzymes. [16] While specific examples of commercial agrochemicals based on a simple fluorinated cyclohexene core are not as prevalent as in pharmaceuticals, the underlying concepts are actively being explored. The synthesis of fluorinated building blocks is a key strategy in the development of new agrochemicals. [17]For example, trifluoromethyl-containing pyrazoles, which can be synthesized from fluorinated precursors, are important components of several modern pesticides. [16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of key fluorinated cyclohexene derivatives.

Synthesis of 6-Fluorocyclohex-2-en-1-one via One-Pot Robinson Annulation

This protocol is adapted from the work of Huang et al. on the asymmetric synthesis of fluorinated cyclohexenones. [6] Materials:

-

α-Fluorophenylsulfonylacetonitrile

-

Methyl vinyl ketone

-

Cinchona alkaloid amine catalyst

-

Toluene

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of α-fluorophenylsulfonylacetonitrile (1.0 mmol) in toluene (10 mL) is added the cinchona alkaloid amine catalyst (0.1 mmol).

-

The mixture is stirred at room temperature for 10 minutes.

-

Methyl vinyl ketone (1.2 mmol) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired 6-fluorocyclohex-2-en-1-one.

Diels-Alder Reaction for the Synthesis of a Monofluorinated Bicyclo[2.2.2]oct-2-ene

This protocol is a generalized procedure based on the work of Gakh et al. on the Diels-Alder reaction of β-fluoro-β-nitrostyrenes. [18] Materials:

-

(Z)-β-Fluoro-β-nitrostyrene

-

1,3-Cyclohexadiene

-

o-Xylene

-

Silica gel for column chromatography

Procedure:

-

In a sealed vial, (Z)-β-fluoro-β-nitrostyrene (1.0 mmol) and 1,3-cyclohexadiene (5.0 mmol) are dissolved in o-xylene (5 mL).

-

The vial is heated to 110 °C and the reaction is stirred for 24-48 hours, monitoring progress by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography to yield the monofluorinated bicyclo[2.2.2]oct-2-ene adduct.

Diagram: Synthetic Workflow for Fluorinated Cyclohexene Derivatives

Caption: General synthetic workflows for accessing fluorinated cyclohexene and cyclohexane derivatives.

Conclusion

The strategic incorporation of fluorine into the cyclohexene scaffold provides a powerful and versatile tool for the rational design of functional molecules. In medicinal chemistry, fluorination offers a proven strategy to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. In materials science, the unique electronic and conformational effects of fluorine can be harnessed to create novel liquid crystals and polymers with tailored properties. As our understanding of the subtle interplay between fluorine substitution and molecular function continues to grow, and as new synthetic methodologies for the selective introduction of fluorine become available, the potential applications of fluorinated cyclohexene derivatives are poised for significant expansion. This guide serves as a foundational resource for researchers seeking to explore and exploit the remarkable potential of these fascinating molecules.

References

- [Link to source 1]

- [Link to source 2]

- [Link to source 3]

- [Link to source 4]

- [Link to source 5]

- [Link to source 6]

- [Link to source 7]

- [Link to source 8]

- [Link to source 9]

- [Link to source 10]

- [Link to source 11]

- [Link to source 12]

- [Link to source 13]

- [Link to source 14]

- [Link to source 15]

- [Link to source 16]

- [Link to source 17]

- [Link to source 18]

- [Link to source 19]

- [Link to source 20]

- [Link to source 21]

- [Link to source 22]

- [Link to source 23]

- [Link to source 24]

- [Link to source 25]

- [Link to source 26]

- [Link to source 27]

- [Link to source 28]

- [Link to source 29]

- [Link to source 30]

- [Link to source 31]

- [Link to source 32]

- [Link to source 33]

- [Link to source 34]

- [Link to source 35]

- [Link to source 36]

- [Link to source 37]

- [Link to source 38]

- [Link to source 39]

- [Link to source 40]

- [Link to source 41]

- [Link to source 42]

- [Link to source 43]

- [Link to source 44]

- [Link to source 45]

- [Link to source 46]

- [Link to source 47]

- [Link to source 48]

- [Link to source 49]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Conformational impact of structural modifications in 2-fluorocyclohexanone [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 11. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 17. sciencedaily.com [sciencedaily.com]

- 18. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

A Guide to the Synthetic Utility of Bromotetrafluoroethyl Compounds in Modern Organic Chemistry

Introduction: The Strategic Value of the Tetrafluoroethyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups has become a cornerstone strategy for modulating molecular properties.[1] The unique physicochemical characteristics imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make fluorinated motifs highly sought after. Among these, the 1,1,2,2-tetrafluoroethyl group (-CF₂CF₂H) offers a compelling blend of the properties of difluoromethyl and perfluoroalkyl groups.[2] Bromotetrafluoroethyl compounds, particularly 2-bromo-1,1,2,2-tetrafluoroethane (CF₂HCF₂Br) and its derivatives, have emerged as versatile and powerful synthons for introducing this valuable moiety. Their utility stems from a rich and tunable reactivity profile, dominated by radical pathways but also amenable to nucleophilic displacements. This guide provides an in-depth exploration of the synthesis and application of bromotetrafluoroethyl compounds, offering field-proven insights into their reactivity and practical methodologies for their use.

Part 1: The Reactivity Landscape of Bromotetrafluoroethyl Compounds

The synthetic applications of bromotetrafluoroethyl compounds are primarily dictated by the chemistry of the C-Br bond. The strong electron-withdrawing effect of the adjacent fluorine atoms significantly influences its reactivity, making it a hub for generating highly useful intermediates. We will explore the two major reaction paradigms: radical generation and nucleophilic substitution.

Radical Reactions: The Dominant Pathway for C-C Bond Formation

The homolytic cleavage of the C-Br bond to generate a tetrafluoroethyl radical is the most prevalent and synthetically powerful application of these reagents. This pathway opens access to a vast array of tetrafluoroethylated molecules through additions to unsaturated systems.

The successful application of bromotetrafluoroethyl compounds in radical chemistry hinges on the efficient and controlled generation of the tetrafluoroethyl radical. Several robust methods have been developed to achieve this under mild conditions.

-

Copper-Mediated Radical Generation: Copper catalysis is a highly effective strategy for generating fluoroalkyl radicals from their corresponding halides or sulfinate salts.[3][4] In a notable example, zinc 1,1,2,2-tetrafluoroethanesulfinate, a stable solid, serves as a precursor to the HCF₂CF₂• radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a copper catalyst.[2][5] The copper species is believed to mediate the single-electron transfer process, facilitating the formation of the radical under mild, aerobic conditions.[2][5] This approach is particularly valuable for its operational simplicity and tolerance of ambient air.[2]

-

Visible-Light Photoredox Catalysis: The advent of photoredox catalysis has revolutionized radical chemistry by providing a mild and general platform for generating radicals using visible light.[6][7][8] This methodology can be applied to bromotetrafluoroethyl compounds, where a photocatalyst, upon excitation by light, engages in a single-electron transfer with the C-Br bond, leading to its cleavage and the formation of the desired tetrafluoroethyl radical.[9][10] This technique is prized for its exquisite control and compatibility with a wide range of functional groups.

-

Other Initiation Methods: Traditional radical initiators and alternative redox systems have also been employed. For instance, a cobaloxime/Zn redox couple has been shown to promote the fluoroalkylation of C-C multiple bonds using substituted tetrafluoroethyl bromides.[11]

The choice of radical generation method is causal; a photoredox approach is often selected for complex substrates requiring extremely mild conditions, while copper-mediated methods offer a cost-effective and operationally simple alternative for many applications.[2][9]

Once generated, the tetrafluoroethyl radical readily participates in addition reactions with unsaturated partners, providing direct access to complex fluorinated structures.

-

Addition to Alkenes and Alkynes: The radical adds across carbon-carbon double and triple bonds. This process is a key step in the difunctionalization of alkenes, where the tetrafluoroethyl group is installed along with another functionality.[9] A powerful example is the copper-mediated tetrafluoroethylation of unsaturated potassium organotrifluoroborates, which provides access to tetrafluoroethylated styrenes and alkynes in moderate to good yields.[2][5]

-

Cobaloxime-Promoted Hydrofluoroalkylation: The reaction promoted by a cobaloxime/Zn redox couple with tetrafluoroethyl bromides results in the hydrofluoroalkylation of various C-C multiple bonds, yielding functionalized molecules containing the tetrafluoroethylene fragment.[11]

The table below summarizes representative examples of copper-mediated tetrafluoroethylation, highlighting the versatility of this approach.

| Substrate Type | Product Type | Catalyst System | Yield Range | Reference |

| Alkenyl organotrifluoroborates | E-β-Tetrafluoroethylstyrenes | Cu(OAc)₂ / TBHP | 45-75% | [2] |

| Alkynyl organotrifluoroborates | Aryl tetrafluoroethylalkynes | Cu(OAc)₂ / TBHP | 50-68% | [2] |

| Arylboronic acids | Ar-CF₂CF₂H | Cu(I) / TBHP | 60-90% | [2] |

This protocol is a representative example based on the methodology developed for the tetrafluoroethylation of unsaturated organotrifluoroborates.[2][5]

Objective: To synthesize an E-β-tetrafluoroethylstyrene derivative.

Materials:

-

Potassium styryltrifluoroborate (1.0 equiv)

-

Zinc 1,1,2,2-tetrafluoroethanesulfinate [(HCF₂CF₂SO₂)₂Zn] (2.0 equiv)

-

Copper(II) acetate [Cu(OAc)₂] (0.2 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)

-

Methanol (MeOH) / Water (H₂O) (3:1 mixture)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add potassium styryltrifluoroborate (e.g., 0.5 mmol, 1.0 equiv), (HCF₂CF₂SO₂)₂Zn (1.0 mmol, 2.0 equiv), and Cu(OAc)₂ (0.1 mmol, 0.2 equiv).

-

Solvent Addition: Add 4 mL of the MeOH/H₂O (3:1) solvent mixture to the flask.

-

Initiation: Add TBHP (1.5 mmol, 3.0 equiv) dropwise to the stirring suspension at room temperature. The reaction is carried out under an ambient air atmosphere.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with 20 mL of water and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tetrafluoroethylated alkene product.

Trustworthiness: This protocol is self-validating. The visual disappearance of the solid starting materials and the color change upon addition of the copper catalyst provide initial cues. Progress is quantitatively tracked by TLC or GC-MS against a standard, ensuring the reaction is proceeding as expected before committing to a full workup and purification.

Nucleophilic Substitution Reactions

While radical reactions are dominant, the polarized C-Br bond in bromotetrafluoroethyl compounds also allows them to act as electrophiles in nucleophilic substitution reactions.[12][13][14][15] This pathway is particularly crucial in radiochemistry for the synthesis of PET imaging agents.

In a nucleophilic substitution reaction, an electron-rich species (the nucleophile) attacks the partially positive carbon atom bonded to the bromine, displacing the bromide ion, which serves as the leaving group.[15][16] The strong inductive effect of the fluorine atoms enhances the electrophilicity of the carbon center, but can also present steric hindrance.

This chemistry is exemplified in the synthesis of ¹⁸F-labeled compounds. For positron emission tomography (PET), precursors like [¹⁸F]fluoroethyl bromide are synthesized and then used to alkylate target molecules.[17] For example, [¹⁸F]fluoroethyl bromide ([¹⁸F]FEtBr) can be prepared via nucleophilic displacement and subsequently used to alkylate amines, phenols, or other nucleophilic sites on bioactive molecules to create PET tracers.[17][18]

This generalized protocol is based on automated synthesis methods developed for PET radiochemistry.[17][18]

Objective: To perform a nucleophilic fluoroethylation of a precursor molecule using [¹⁸F]fluoroethyl bromide.

Materials:

-

Precursor with a nucleophilic site (e.g., a phenol or secondary amine) (1.0 equiv)

-

[¹⁸F]Fluoroethyl bromide ([¹⁸F]FEtBr), trapped in a suitable solvent

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

-

Precursor Preparation: In a shielded reaction vessel ("hot cell"), dissolve the precursor molecule and a suitable base in the anhydrous solvent.

-

Reagent Transfer: The synthesized [¹⁸F]FEtBr, typically generated in a separate automated module and purified by distillation or solid-phase extraction, is bubbled through or transferred into the reaction vessel containing the precursor solution.[17][18]

-

Reaction: The reaction mixture is heated (e.g., 80-120 °C) for a short period (5-15 minutes) to facilitate the nucleophilic substitution. The time and temperature are critical and optimized to maximize radiochemical yield while minimizing decomposition.

-

Purification: The reaction is quenched, and the crude mixture is purified using automated high-performance liquid chromatography (HPLC).

-

Formulation: The HPLC fraction containing the desired ¹⁸F-labeled product is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution for injection.

Trustworthiness: The entire process is automated and monitored by radiation detectors at each step. The final product's identity, radiochemical purity, and specific activity are confirmed by analytical HPLC and other quality control measures, ensuring the protocol's reliability and the final product's suitability for clinical use.

Part 2: Applications in Medicinal Chemistry and Beyond

The tetrafluoroethyl group is a bioisostere of hydroxyl and thiol groups and can significantly improve the metabolic stability and binding properties of drug candidates.[2] Ethyl bromodifluoroacetate, derived from bromotetrafluoroethyl precursors, is a key starting material for many pharmaceuticals and plant protection agents.[19][20] The ability to install the tetrafluoroethyl group onto aromatic and heterocyclic scaffolds using the radical methods described above is particularly powerful for late-stage functionalization in drug development programs. Furthermore, the synthesis of novel building blocks, such as 2-(bromotetrafluoroethyl)-N-substituted aziridines and cyclopropane derivatives, opens new avenues for creating structurally diverse compound libraries.[21]

Conclusion

Bromotetrafluoroethyl compounds are versatile and powerful reagents in modern organic synthesis. Their chemistry is dominated by the facile generation of the tetrafluoroethyl radical, which can be achieved under exceptionally mild conditions using copper-mediation or visible-light photoredox catalysis. This radical pathway provides a direct and efficient route for the formation of C-C bonds, enabling the incorporation of the valuable -CF₂CF₂H moiety into a wide range of organic molecules. Concurrently, their utility as electrophiles in nucleophilic substitution reactions, though less explored outside of radiochemistry, provides an important complementary pathway for C-N and C-O bond formation. As the demand for sophisticated fluorinated molecules continues to grow in the pharmaceutical and materials sectors, the strategic application of bromotetrafluoroethyl compounds is set to expand, driven by the continued development of innovative and efficient synthetic methodologies.

References

- Alam, M. N., Majumder, S., Umemoto, T., & Dolbier Jr, W. R. (2025).

- Unknown Authors. (2025). Synthesis and reactions of (E)-b-(bromotetrafluoroethyl)vinyl diphenyl sulfonium triflate.

- Unknown Authors. (2019).

- Unknown Author. (2016). Combination of organotrifluoroborates with photoredox catalysis marking a new phase in organic radical chemistry. PubMed.

- Unknown Author. (n.d.). 1.

- Unknown Authors. (n.d.). Copper‐Catalyzed Four‐Component Reaction for the Synthesis of N‐Difluoroethyl Imides.

- Unknown Authors. (2016). RU2602238C1 - 2-bromotetrafluoroethyl chlorine sulfate as semi-finished product for synthesis of bromoethyldifluoroacetate, method of its production and method of producing bromoethyldifluoroacetate.

- Unknown Authors. (n.d.). Photoredox-catalyzed 2,2,2-trifluoroethylation and 2,2-difluoroethylation of alkenes with concomitant introduction of a quinoxalin-2(1H)-one moiety. Organic Chemistry Frontiers (RSC Publishing).

- Alam, M. N., Majumder, S., Umemoto, T., & Dolbier, Jr., W. R. (n.d.). Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF₂CF₂-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate. Organic & Biomolecular Chemistry (RSC Publishing).

- Sibi, M. P., & Porter, N. A. (1999). Enantioselective Free Radical Reactions. Accounts of Chemical Research, 32(2), 163-171.

- Zhang, M. R., Tsuchiyama, A., Haradahira, T., Yoshida, Y., Furutsuka, K., & Suzuki, K. (2002). Development of an automated system for synthesizing 18F-labeled compounds using [18F]fluoroethyl bromide as a synthetic precursor.

- Unknown Authors. (n.d.). Synthesis of functionalized organic molecules containing a tetrafluoroethylene fragment by cobaloxime-promoted fluoroalkylation with substituted tetrafluoroethyl bromides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Chernykh, Y., & Beier, P. (2014). Development of (2‐Bromo‐1,1,2,2‐tetrafluoroethyl)(phenyl)sulfane as Tetrafluoroethyl‐Radical and Tetrafluoroethylene‐Diradical Synthons for Addition to Alkenes. ChemInform.

- Unknown Authors. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA.

- Unknown Authors. (n.d.). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. MDPI.

- Unknown Author. (n.d.). Nucleophilic substitution. Wikipedia.

- Unknown Author. (2017). Free Radical Substitution (Ethane and bromine). YouTube.